(Z)-hex-3-ene-2,5-diol
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Overview
Description
(Z)-hex-3-ene-2,5-diol is an organic compound with the molecular formula C6H12O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. The compound is characterized by the presence of a double bond between the third and fourth carbon atoms, with the hydroxyl groups attached to the second and fifth carbon atoms. The “Z” designation indicates that the substituents on the double bond are on the same side, giving the compound its specific geometric configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Z)-hex-3-ene-2,5-diol can be synthesized through various methods. One common approach involves the reduction of (Z)-hex-3-ene-2,5-dione using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective reduction of the carbonyl groups to hydroxyl groups.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic hydrogenation of (Z)-hex-3-ene-2,5-dione. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a suitable solvent, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(Z)-hex-3-ene-2,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as (Z)-hex-3-ene-2,5-dione.
Reduction: The compound can be further reduced to form hexane-2,5-diol.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed
Oxidation: (Z)-hex-3-ene-2,5-dione
Reduction: Hexane-2,5-diol
Substitution: (Z)-hex-3-ene-2,5-dichloride
Scientific Research Applications
(Z)-hex-3-ene-2,5-diol has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Z)-hex-3-ene-2,5-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The double bond in the compound’s structure may also play a role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Hexane-2,5-diol: Lacks the double bond present in (Z)-hex-3-ene-2,5-diol.
(E)-hex-3-ene-2,5-diol: Has the same molecular formula but a different geometric configuration (E instead of Z).
Hexane-2,5-dione: Contains carbonyl groups instead of hydroxyl groups.
Uniqueness
This compound is unique due to its specific geometric configuration (Z) and the presence of both hydroxyl groups and a double bond. This combination of features gives it distinct chemical and physical properties compared to its similar compounds.
Properties
Molecular Formula |
C6H12O2 |
---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
(Z)-hex-3-ene-2,5-diol |
InChI |
InChI=1S/C6H12O2/c1-5(7)3-4-6(2)8/h3-8H,1-2H3/b4-3- |
InChI Key |
AQSWYJHDAKIVIM-ARJAWSKDSA-N |
Isomeric SMILES |
CC(/C=C\C(C)O)O |
Canonical SMILES |
CC(C=CC(C)O)O |
Origin of Product |
United States |
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